molecular formula C9H12Cl2N2O B611271 Tebanicline hydrochloride CAS No. 203564-54-9

Tebanicline hydrochloride

Cat. No.: B611271
CAS No.: 203564-54-9
M. Wt: 235.11 g/mol
InChI Key: GYVARJONEFSAJB-OGFXRTJISA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    Tebanicline hydrochloride acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . This interaction with neuronal nicotinic acetylcholine receptors is key to its function and its role in biochemical reactions.

    Cellular Effects

    This compound has been shown to inhibit the release of calcitonin gene-related peptide from C-fibers terminating in the dorsal horn of the spinal cord, an effect mediated via neuronal nicotinic acetylcholine receptors . This suggests that this compound can influence cell function and cellular processes, including cell signaling pathways.

    Molecular Mechanism

    The molecular mechanism of this compound involves its function as a partial agonist at neuronal nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes of these receptors , which can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

    Preparation Methods

    • The synthetic route for ABT-594 hydrochloride involves specific chemical transformations.
    • Unfortunately, detailed reaction conditions and industrial production methods are not readily available in the provided sources.
  • Chemical Reactions Analysis

    • ABT-594 hydrochloride likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified.
    • The major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    • ABT-594 hydrochloride has diverse applications:

        Pain Management: Due to its analgesic properties, it may find use in treating pain conditions.

        Cognitive Enhancement: In rodent models of attention deficit, ABT-594 demonstrates cognitive enhancement effects.

        Neurobiology Research: Researchers study its impact on neuronal nicotinic receptors and related pathways.

  • Comparison with Similar Compounds

    • Unfortunately, the sources do not provide a direct comparison with similar compounds.
    • ABT-594’s unique selectivity for α4β2 nAChRs sets it apart from other ligands in this class.

    Properties

    IUPAC Name

    5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GYVARJONEFSAJB-OGFXRTJISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNC1COC2=CN=C(C=C2)Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12Cl2N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    235.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    203564-54-9
    Record name Tebanicline hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name TEBANICLINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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